molecular formula C19H21N5O B10839208 1-(2-(Diethylamino)quinazolin-4-yl)-3-phenylurea

1-(2-(Diethylamino)quinazolin-4-yl)-3-phenylurea

Cat. No.: B10839208
M. Wt: 335.4 g/mol
InChI Key: OACDZTWEJRHLMO-UHFFFAOYSA-N
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Description

1-(2-(diethylamino)quinazolin-4-yl)-3-phenylurea is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(diethylamino)quinazolin-4-yl)-3-phenylurea typically involves the reaction of 2-(diethylamino)quinazoline with phenyl isocyanate. The reaction is carried out under anhydrous conditions and requires the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-(diethylamino)quinazolin-4-yl)-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(diethylamino)quinazolin-4-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects by preventing the growth and spread of cancer cells .

Comparison with Similar Compounds

1-(2-(diethylamino)quinazolin-4-yl)-3-phenylurea can be compared with other quinazoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities. Its diethylamino group and phenylurea moiety contribute to its unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

1-[2-(diethylamino)quinazolin-4-yl]-3-phenylurea

InChI

InChI=1S/C19H21N5O/c1-3-24(4-2)18-21-16-13-9-8-12-15(16)17(22-18)23-19(25)20-14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3,(H2,20,21,22,23,25)

InChI Key

OACDZTWEJRHLMO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2C(=N1)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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